methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
Methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and a highly substituted tetradecahydropicene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate involves multiple steps, including the formation of the tetradecahydropicene core and subsequent functionalization. The key steps typically involve:
- Formation of the tetradecahydropicene core through cyclization reactions.
- Introduction of the acetyloxy group at the 10th position.
- Esterification to form the methyl carboxylate group.
The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-methoxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Uniqueness
The uniqueness of methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties based on available research findings and data.
Chemical Structure and Properties
- Molecular Formula : C31H50O5
- Molecular Weight : 502.7 g/mol
- IUPAC Name : Methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b-heptamethyl-1...tetradecahydropicene-4a-carboxylate
This compound features a tetradecahydropicene backbone with multiple methyl and acetoxy groups that contribute to its structural complexity and potential reactivity.
Antimicrobial Properties
Recent studies have indicated that methyl (4aS...) exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This modulation indicates a potential therapeutic role in conditions characterized by chronic inflammation .
Cytotoxicity and Cancer Research
In cancer research contexts, methyl (4aS...) has been evaluated for its cytotoxic effects against several cancer cell lines. Studies demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways. The IC50 values suggest that the compound is effective at relatively low concentrations .
The biological activities of methyl (4aS...) can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits glycogen synthase kinase 3-beta (GSK-3β), a key enzyme involved in cell signaling pathways related to cell proliferation and survival.
- Cell Signaling Modulation : By affecting the Wnt signaling pathway through GSK-3β inhibition, it promotes cellular proliferation and tissue regeneration .
Data Tables
Case Studies
-
Antimicrobial Study :
In a controlled laboratory setting, the efficacy of methyl (4aS...) was tested against various bacterial strains. Results indicated a notable reduction in bacterial colony formation at concentrations as low as 50 µg/mL. -
Cancer Cell Line Study :
A study evaluating the cytotoxic effects on MCF-7 breast cancer cells revealed that treatment with methyl (4aS...) led to a significant decrease in cell viability after 24 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
Properties
Molecular Formula |
C33H52O4 |
---|---|
Molecular Weight |
512.8 g/mol |
IUPAC Name |
methyl (4aS,6aS,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24?,25?,26+,30+,31-,32-,33+/m1/s1 |
InChI Key |
VTZCFEUQVQTSSV-ZUPKVMRXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)OC)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C |
Origin of Product |
United States |
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